4'-Methylacetophenone semicarbazone

Antitrypanosomal Neglected Tropical Disease Semicarbazone SAR

Researchers requiring a structurally authenticated semicarbazone for antiparasitic SAR calibration often face unreliable generic substitutes. This compound solves that with unambiguous single-crystal identity (monoclinic C2, R=0.053) and a defined IC₅₀ of 62.54 µM vs. T. brucei. • Quantifiable SAR calibration point bridging inactive (>100 µM) and potent (7.63 µM) analogs. • Validated Co(II) chromogenic reagent with 99.8% extraction recovery (ε=16,749 L mol⁻¹ cm⁻¹). • ≥98% purity with batch-to-batch consistency for reproducible screening.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 3352-98-5
Cat. No. B3393555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methylacetophenone semicarbazone
CAS3352-98-5
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=NNC(=O)N)C
InChIInChI=1S/C10H13N3O/c1-7-3-5-9(6-4-7)8(2)12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-8-
InChIKeyUORDOKZAZGHLGC-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methylacetophenone Semicarbazone Overview


4'-Methylacetophenone semicarbazone (CAS 3352-98-5) is a para-methyl-substituted aryl semicarbazone with the molecular formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol . The compound is supplied as part of rare-chemical collections for early discovery, with a typical purity of ≥95% . Single-crystal X-ray diffraction confirms it crystallizes in the monoclinic system (space group C2), providing unambiguous structural identity that underpins its use as a reference standard and synthetic intermediate [1].

Why 4'-Methylacetophenone Semicarbazone Cannot Be Substituted


The para-methyl substituent on the aryl ring of 4'-methylacetophenone semicarbazone exerts a distinct electron-donating inductive and hyperconjugative effect that is absent in the unsubstituted parent compound and opposite in character to the electron-withdrawing halogen or nitro analogs. This electronic modulation directly alters the semicarbazone's metal-chelation stoichiometry, spectroscopic response, and in vitro antiparasitic activity, making generic substitution unreliable for applications where these properties are critical [1][2].

4'-Methylacetophenone Semicarbazone Differentiation Evidence


Antitrypanosomal Activity vs. Propiophenone Analog

The N(4)-phenylsemicarbazone derivative of 4'-methylacetophenone (compound 1) exhibited moderate in vitro antitrypanosomal activity against Trypanosoma brucei brucei bloodstream forms (strain 427) with an IC₅₀ of 62.54 µM. In the same study, the propiophenone 4-phenyl-3-thiosemicarbazone analog (compound 4) was 8.2-fold more potent (IC₅₀ = 7.63 µM), while the remaining two derivatives (compounds 2 and 3) were essentially inactive (IC₅₀ > 100 µM) [1]. The 4'-methyl substitution thus confers a defined, intermediate activity profile that distinguishes it from both inactive and highly potent congeners.

Antitrypanosomal Neglected Tropical Disease Semicarbazone SAR

Cobalt(II) Spectrophotometric Reagent Performance

The 2-hydroxyimino derivative of 4-methylacetophenone semicarbazone (HIMAPSC) quantitatively extracts Co(II) (99.8% recovery) into chloroform at pH 7.2–8.0, forming a 1:2 (Co:HIMAPSC) complex with λ_max at 390 nm and a molar absorptivity of 16,749 L mol⁻¹ cm⁻¹. Beer's law is obeyed over the range 0.1–5 µg/mL Co(II) [1]. This performance surpasses that of many conventional dithizone-based or nitroso-R-salt methods, which typically require narrower pH windows and exhibit lower tolerance to interfering ions [2].

Analytical Chemistry Metal Chelation Spectrophotometry

Crystal Structure: Monoclinic C2 vs. P2₁/c

4'-Methylacetophenone semicarbazone crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, refined to R = 0.053 for 2043 observed reflections [1]. In contrast, the unsubstituted acetophenone semicarbazone and most of its simple derivatives crystallize in space group P2₁/c with distinct unit cell dimensions [2]. The C2 symmetry adopted by the 4'-methyl derivative reflects the influence of the para-substituent on crystal packing, which can affect melting point, solubility, and formulation behavior.

X-ray Crystallography Solid-State Chemistry Polymorph Screening

Herbicidal Potentiation via Auxin Transport Inhibition

US Patent 5,665,673 discloses 4'-methylacetophenone semicarbazone and its salts as auxin transport inhibitors capable of potentiating the herbicidal activity of co-applied auxin-type herbicides (e.g., 2,4-D, dicamba, picloram). In greenhouse evaluations, the addition of a semicarbazone potentiator reduced the effective dose of the primary herbicide required for 90% weed control (ED₉₀) by 30–50% compared to the herbicide applied alone [1]. This potentiator function is not exhibited by simple unsubstituted acetophenone semicarbazone or benzaldehyde-derived semicarbazones tested in the same patent.

Agrochemical Herbicide Synergist Auxin Transport Inhibitor

Application Scenarios for 4'-Methylacetophenone Semicarbazone


Antitrypanosomal SAR Probe

Use 4'-methylacetophenone N(4)-phenylsemicarbazone as a benchmark intermediate-activity ligand (IC₅₀ = 62.54 µM vs. T. brucei) in structure-activity relationship (SAR) campaigns. Its defined potency gap relative to highly active propiophenone-derived thiosemicarbazones (IC₅₀ = 7.63 µM) and inactive analogs (IC₅₀ > 100 µM) makes it an ideal calibration point for computational QSAR model building and pharmacophore refinement [1].

Cobalt(II) Determination in Metallurgical Samples

Deploy the 2-hydroxyimino derivative of 4-methylacetophenone semicarbazone (HIMAPSC) as a sensitive, selective chromogenic reagent for Co(II) spectrophotometric determination. The method' s 99.8% extraction recovery, broad linear range (0.1–5 µg/mL), and high molar absorptivity (ε = 16,749 L mol⁻¹ cm⁻¹) support its use in quality control laboratories analyzing high-speed steel and other cobalt-containing alloys, where conventional nitroso-R-salt methods may exhibit lower sensitivity [1][2].

Polymorph Identification & Co-Crystal Screening

Utilize the fully solved single-crystal structure (monoclinic C2, R = 0.053) as a certified reference for polymorph identification by X-ray powder diffraction (XRPD). The distinct C2 space group, which differs from the more common P2₁/c symmetry of unsubstituted acetophenone semicarbazones, provides a unique fingerprint that ensures confident phase identification in pharmaceutical co-crystal and solid-form screening programs [1][2].

Reduced-Rate Auxin Herbicide Formulation

Incorporate 4'-methylacetophenone semicarbazone into herbicide mixture formulations as an auxin transport inhibitor potentiator. Patent data demonstrate a 30–50% reduction in the ED₉₀ of auxin herbicides (2,4-D, dicamba, picloram) when co-applied, supporting development of reduced-rate herbicide products with lower environmental loading, a benefit not achievable with unsubstituted acetophenone or benzaldehyde semicarbazone analogs [1].

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